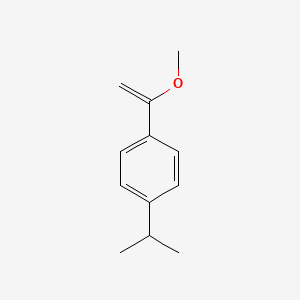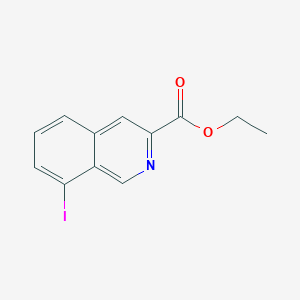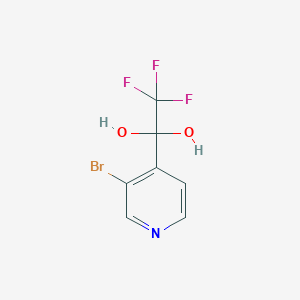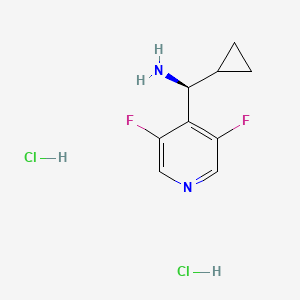
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a methylthio group
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and methylthiocyanate.
Formation of Intermediate: The amine group of 5-chloro-2-methylphenylamine reacts with methylthiocyanate to form an intermediate thiourea derivative.
Cyclization: The thiourea derivative undergoes cyclization in the presence of a suitable catalyst, such as sodium azide, to form the tetrazole ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, sodium azide), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-methylphenyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(5-Chloro-2-methylphenyl)-1H-tetrazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)-5-(methylsulfonyl)-1H-tetrazole: Contains a methylsulfonyl group instead of a methylthio group, potentially altering its oxidation state and reactivity.
1-(5-Chloro-2-methylphenyl)-5-(methylamino)-1H-tetrazole: Features a methylamino group, which may influence its hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClN4S |
|---|---|
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
1-(5-chloro-2-methylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H9ClN4S/c1-6-3-4-7(10)5-8(6)14-9(15-2)11-12-13-14/h3-5H,1-2H3 |
Clé InChI |
GEDVJSCKGYTVAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)








![5-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13662323.png)



![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
